Welcome to the BenchChem Online Store!
molecular formula C12H16S B8789087 Cyclohexyl phenyl sulfide

Cyclohexyl phenyl sulfide

Cat. No. B8789087
M. Wt: 192.32 g/mol
InChI Key: LWSWHXZQBIFYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07112697B1

Procedure details

The general procedure was used to convert iodobenzene and cyclohexylmercaptan to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (297 mg, 77% yield). 1H NMR (300 MHz, CDCl3) δ 7.44 (dd, J=6.97, 2H; Ha, Ha′), 7.35–7.22 (m, 3H; Hb, Hb′, Hc,), 3.19–3.11 (m, 1H; Hd), 2.04 (m, 2H; He, Hi), 1.82 (m, 2H; He′, Hi′), 1.65 (m, 1H; Hg), 1.48–1.26 (m, 5H; Hh, Hf, Hh′, Hf′, Hg′). 13C NMR (75 MHz, CDCl3) δ 135.11 (C1), 131.75 (C3, C5), 128.64 (C2, C6), 126.46 (C4), 46.44 (C7), 33.26 (C8, C12), 25.97 (C10), 25.69 (C9, C11). Anal. Calcd. for C12H16S: C, 74.94; H, 8.39; S, 16.67; Found C, 75.06; H, 8.40; S, 16.54.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8]1([SH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>>[CH:2]1([S:14][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.